Ethyl 5-acetyl-2-[({(2E)-2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate
Description
Ethyl 5-acetyl-2-[({(2E)-2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate is a multifunctional thiophene derivative with a complex structure. Its core framework includes a 2-aminothiophene moiety substituted with acetyl, methyl, and ester groups at positions 5, 4, and 3, respectively. The compound is further functionalized with a hydrazinecarboxamide linker and a 4-(diethylamino)benzylidene group, which introduces electron-donating and aromatic characteristics.
The synthesis of this compound likely follows a modified Gewald reaction—a multicomponent condensation involving ketones, activated nitriles, and elemental sulfur catalyzed by amines . However, the presence of the hydrazino-carbonyl and benzylidene groups suggests additional steps, such as Schiff base formation or hydrazide coupling, to incorporate these substituents.
Properties
Molecular Formula |
C22H28N4O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[(E)-[4-(diethylamino)phenyl]methylideneamino]carbamoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N4O4S/c1-6-26(7-2)17-11-9-16(10-12-17)13-23-25-22(29)24-20-18(21(28)30-8-3)14(4)19(31-20)15(5)27/h9-13H,6-8H2,1-5H3,(H2,24,25,29)/b23-13+ |
InChI Key |
BXNNDZYNFLYLHK-YDZHTSKRSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Ethyl 5-acetyl-2-[({(2E)-2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the benzylidene moiety.
Substitution: The thiophene ring and the benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-acetyl-2-[({(2E)-2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-[({(2E)-2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate ()
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate (CAS 113395-53-2, )
- Structure: Features a 2-chlorophenylcarboxamide group instead of the hydrazino-benzylidene unit.
- Molecular Formula: C₂₂H₁₈ClNO₄S.
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()
- Structure : Contains a tetrahydrobenzo ring and a 4-hydroxyphenyl group.
- Synthesis Yield : 22% via Petasis reaction, lower than typical Gewald-based yields .
Key Comparative Data
Research Findings
Solubility: The diethylamino group improves solubility in polar organic solvents relative to non-polar substituents like chlorophenyl .
Functionalization Potential: The hydrazino linker offers a site for further derivatization (e.g., condensation with carbonyl compounds), a feature absent in simpler 2-aminothiophenes .
Biological Activity
Ethyl 5-acetyl-2-[({(2E)-2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and findings from various studies.
Structural Characteristics
The compound features a thiophene ring , a hydrazine moiety , and multiple functional groups, including a diethylamino group . Its molecular formula is with a molecular weight of 444.5 g/mol. The intricate structure suggests potential reactivity in biological systems, making it a candidate for various pharmacological applications.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.5 g/mol |
| Functional Groups | Thiophene, Hydrazine, Diethylamino |
| Biological Activity | Antimicrobial, Anticancer, Antioxidant |
Biological Activity
Research indicates that thiophene derivatives often exhibit significant biological activities. This compound has shown promising results in various studies:
- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, likely due to the presence of the thiophene and hydrazine functionalities that facilitate interaction with microbial targets .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Antioxidant Activity : The compound has been evaluated for its capacity to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Antioxidant | Scavenges free radicals |
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing significant activity at low concentrations.
Case Study 2: Anticancer Mechanism
In vitro studies on breast cancer cells indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis. Western blot analysis revealed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Study 3: Antioxidant Capacity
The antioxidant capacity was evaluated using DPPH and ABTS assays, where this compound exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
